molecular formula C15H13N3O B1607515 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one CAS No. 478398-27-5

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one

Cat. No.: B1607515
CAS No.: 478398-27-5
M. Wt: 251.28 g/mol
InChI Key: NGWUZQIBRQVPOT-UHFFFAOYSA-N
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Description

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of an aminophenyl group and a phenyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 4-aminophenylhydrazine with benzoylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in the heterocyclic ring structure.

    5-amino-pyrazoles: These compounds have a similar pyrazole ring but differ in the substituents attached to the ring.

Uniqueness

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWUZQIBRQVPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372803
Record name 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478398-27-5
Record name 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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